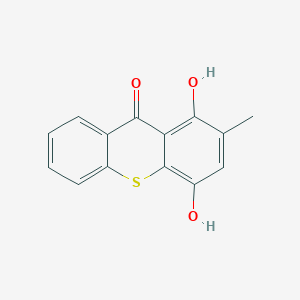![molecular formula C19H15Cl2N3O B14206568 3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide CAS No. 821784-09-2](/img/structure/B14206568.png)
3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyridine ring, which is further substituted with a dichlorophenylmethylamino group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-Dichlorobenzylamine: This intermediate is synthesized by reacting 3,4-dichlorobenzyl chloride with ammonia or an amine under controlled conditions.
Formation of 5-Aminopyridine Derivative: The next step involves the reaction of 5-bromopyridine with an amine to form the corresponding 5-aminopyridine derivative.
Coupling Reaction: The final step is the coupling of the 3,4-dichlorobenzylamine with the 5-aminopyridine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-2-yl)benzamide: A closely related compound with a similar structure but differing in the position of the pyridine ring substitution.
3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-4-yl)benzamide: Another similar compound with the substitution on the 4-position of the pyridine ring.
Uniqueness
The uniqueness of 3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
821784-09-2 |
|---|---|
Formule moléculaire |
C19H15Cl2N3O |
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
3-[5-[(3,4-dichlorophenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H15Cl2N3O/c20-17-5-4-12(6-18(17)21)9-24-16-8-15(10-23-11-16)13-2-1-3-14(7-13)19(22)25/h1-8,10-11,24H,9H2,(H2,22,25) |
Clé InChI |
PFKWOOHXYAHVCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)

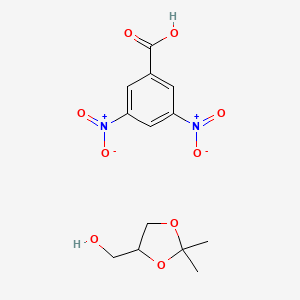
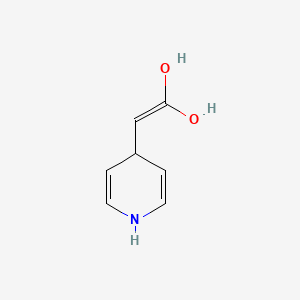
![2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14206538.png)
![2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane](/img/structure/B14206545.png)
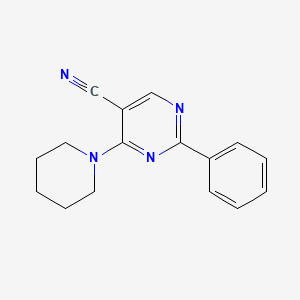
![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)
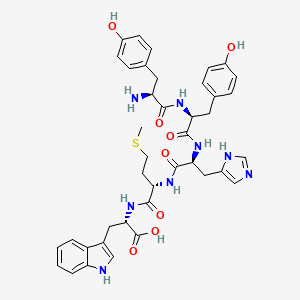
![[3-(Cyclohexylmethylamino)phenyl]thiourea](/img/structure/B14206572.png)
![1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14206575.png)
![4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B14206576.png)
![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)
